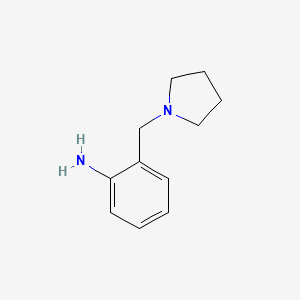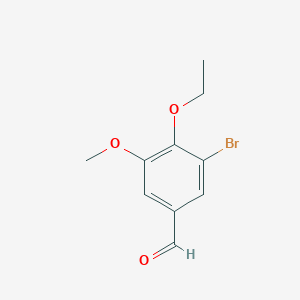
2-(Pyrrolidin-1-ylméthyl)aniline
Vue d'ensemble
Description
2-(Pyrrolidin-1-ylmethyl)aniline is a compound that can be associated with a variety of chemical reactions and has potential applications in different fields of chemistry. It is structurally related to aniline derivatives, which are often used as ligands in coordination chemistry and as intermediates in organic synthesis. The compound's relevance is highlighted by its structural similarity to ligands and intermediates discussed in the provided papers, such as pyrrolidine derivatives and aniline-containing compounds .
Synthesis Analysis
The synthesis of related compounds often involves catalytic reactions or multicomponent reactions. For instance, pyrrole-2-carboxylic acid has been used as an effective ligand in the Cu-catalyzed monoarylation of anilines, which suggests that similar methodologies could be applicable for the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline . Additionally, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline through a multicomponent reaction indicates the potential for creating a diverse library of aniline derivatives, which could include the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyrrolidin-1-ylmethyl)aniline can be quite flexible, allowing for the formation of various metal complexes with different structural and packing topologies . The coordination chemistry of these compounds is significant as it can lead to the formation of discrete complexes, dimers, and polymers, which may have implications for the molecular structure analysis of 2-(Pyrrolidin-1-ylmethyl)aniline.
Chemical Reactions Analysis
Aniline derivatives are known to participate in a variety of chemical reactions. For example, the discovery of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate indicates that the pyrrolidin-1-ylmethyl group in 2-(Pyrrolidin-1-ylmethyl)aniline could also influence its reactivity in similar amination reactions . Furthermore, the acid-catalyzed ring opening in related pyrrolidine derivatives suggests that 2-(Pyrrolidin-1-ylmethyl)aniline could undergo similar transformations under the influence of acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by their molecular structure and substituents. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel highlight the potential applications of aniline derivatives in material science . Additionally, the study of palladium(II) complexes containing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives provides insights into the structural characteristics and potential catalytic activities of these compounds .
Applications De Recherche Scientifique
Découverte de médicaments
Le composé « 2-(Pyrrolidin-1-ylméthyl)aniline » contient un cycle pyrrolidine, qui est un hétérocycle azoté à cinq chaînons . Cette structure est largement utilisée par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par sa capacité à explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, à contribuer à la stéréochimie de la molécule et à augmenter la couverture tridimensionnelle (3D) en raison de la non-planéité du cycle .
Agents antitumoraux
Le squelette de la pyrrolidine-2-one, une caractéristique structurelle de « this compound », est récurrent dans les agents antitumoraux . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments, en raison du mode de liaison différent aux protéines énantiosélectives .
Blocs de construction hétérocycliques
“this compound” est considérée comme un bloc de construction hétérocyclique . Ce sont des composés qui contiennent une structure cyclique avec au moins un atome dans le cycle qui n'est pas un carbone. Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie, notamment la découverte de médicaments, les produits agrochimiques et la science des matériaux .
Électronique organique
La structure unique de « this compound » permet des applications diverses, notamment dans le domaine de l'électronique organique. L'électronique organique est un domaine de la science des matériaux qui concerne la conception, la synthèse, la caractérisation et l'application de molécules organiques ou de polymères qui présentent des propriétés électroniques souhaitables telles que la conductivité.
Synthèse de nouveaux composés biologiquement actifs
Le cycle pyrrolidine dans « this compound » est un squelette polyvalent pour la synthèse de nouveaux composés biologiquement actifs . Il peut être utilisé pour créer une large gamme de composés avec des profils biologiques différents, ce qui peut être utile dans divers domaines de la recherche scientifique .
Modification des paramètres physicochimiques
L'introduction de fragments hétéroatomiques dans des molécules comme « this compound » est un outil utile pour modifier les paramètres physicochimiques et obtenir les meilleurs résultats ADME/Tox pour les candidats médicaments . Cela peut être particulièrement utile dans le domaine de la découverte de médicaments, où l'optimisation de ces paramètres est cruciale pour le développement de médicaments efficaces et sûrs .
Safety and Hazards
The safety data sheet indicates that “2-(Pyrrolidin-1-ylmethyl)aniline” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Orientations Futures
The future directions for “2-(Pyrrolidin-1-ylmethyl)aniline” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for designing new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a promising area for future research .
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPIHNDIYNLVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295032 | |
| Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55727-59-8 | |
| Record name | 55727-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)


![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)




